molecular formula C13H18N2 B8165073 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline

4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline

Cat. No.: B8165073
M. Wt: 202.30 g/mol
InChI Key: CPVMTSIHGGXTAK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline is an aromatic amine featuring a cyclopropyl substituent at the 4-position and a pyrrolidin-1-yl group at the 2-position of the aniline ring. Its molecular formula is C₁₃H₁₈N₂, with a calculated molecular weight of 202.30 g/mol. The compound’s structure combines aromaticity with the conformational rigidity of the cyclopropyl group and the basicity of the pyrrolidine moiety.

Properties

IUPAC Name

4-cyclopropyl-2-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-6-5-11(10-3-4-10)9-13(12)15-7-1-2-8-15/h5-6,9-10H,1-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVMTSIHGGXTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached to the aniline core through a nucleophilic substitution reaction. This involves the reaction of an aniline derivative with a pyrrolidine derivative in the presence of a suitable base.

    Final Assembly: The final step involves the coupling of the cyclopropyl group with the pyrrolidine-substituted aniline. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following compounds share structural motifs with 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline, enabling comparisons of substituent effects:

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Molecular Formula : C₁₀H₇Cl₂N₃
  • Molecular Weight : 244.09 g/mol (LCMS m/z 245 [M+H]+ observed)
  • Key Differences: The 4-chloro and pyrimidinyl groups are electron-withdrawing, contrasting with the electron-donating cyclopropyl group in the target compound.
  • Synthesis : Synthesized via nucleophilic substitution reactions, as described in patent protocols .
1-Cyclopropylpyrrolidin-3-amine
  • Molecular Formula : C₇H₁₄N₂
  • Molecular Weight : 126.20 g/mol
  • Key Differences :
    • Lacks the aromatic aniline core, reducing conjugation effects.
    • The 3-amine group on pyrrolidine may exhibit different reactivity compared to the 1-position in the target compound.
  • Safety Profile : Requires stringent handling (e.g., skin/eye rinsing, medical consultation) due to amine reactivity .
N-(3-Fluorobenzyl)-4-iodo-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)aniline (6e)
  • Key Features :
    • Contains iodine (heavy atom) and fluorobenzyl groups, enabling crystallographic studies (e.g., SHELX refinement ).
    • ¹³C NMR data shows aromatic carbons at δ = 128–144 ppm, influenced by iodine’s electron-withdrawing effects .
  • Contrast with Target Compound :
    • The iodine substituent increases molecular weight and polarizability, while the cyclopropyl group in the target compound contributes to steric hindrance without significant electronic withdrawal.

Structural and Spectroscopic Comparisons

Compound Name Aromatic Substituents Non-Aromatic Substituents ¹³C NMR (Aromatic Region, ppm) Key Applications
This compound Cyclopropyl (4-position) Pyrrolidin-1-yl (2-position) ~128–132 (inferred) Drug intermediates, ligands
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Chloro, chloropyrimidinyl None Not reported Agrochemical synthesis
N-(3-Fluorobenzyl)-...aniline (6e) Iodo (4-position) Fluorobenzyl, isobutoxy 128–144 Crystallography, catalysis

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